2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a unique synthetic organic compound characterized by its complex structure, which integrates a furan, an imidazole, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis:
Formation of 1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole:
Starting materials: : 2-furancarboxaldehyde, p-tolylamine, glyoxal.
Reaction conditions: : Condensation and cyclization at elevated temperatures using a suitable catalyst.
Incorporation of thioether linkage:
Starting materials: : The imidazole derivative and a thioether precursor.
Reaction conditions: : Thiolation in the presence of a base.
Formation of 1-(pyrrolidin-1-yl)ethanone:
Starting materials: : Pyrrolidine and an acylating agent.
Reaction conditions: : Acylation under acidic or basic conditions.
Industrial Production Methods: Scaling up the synthesis to industrial levels requires optimization of reaction conditions to maximize yield and minimize by-products. Typically, this involves continuous flow synthesis and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The furan ring can undergo oxidation to form furan-based aldehydes or carboxylic acids.
Reduction: : The imidazole moiety can be reduced under hydrogenation conditions.
Substitution: : Halogenation of the furan ring and subsequent nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogens (e.g., bromine), followed by nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: : Furan-2-carboxylic acid.
Reduction: : Partially or fully reduced imidazole derivatives.
Substitution: : Halo-substituted furan derivatives leading to various functionalized compounds.
Scientific Research Applications
This compound has diverse applications in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : As a probe in studying enzyme interactions and receptor binding due to its complex structure.
Medicine: : Potential therapeutic agent, especially in targeting specific enzymes or receptors in diseases.
Industry: : Utilized in material science for creating specialized polymers or coatings due to its stable yet reactive nature.
Mechanism of Action
The mechanism by which 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects can be multifaceted:
Molecular Targets: : Often interacts with specific enzymes or receptor sites due to the imidazole ring, which can mimic endogenous molecules.
Pathways Involved: : Can interfere with metabolic pathways, signaling cascades, or act as an inhibitor to certain enzymes, affecting cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, this compound stands out due to its unique combination of functional groups and ring systems:
Similar Compounds
2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-ethanone.
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(morpholin-1-yl)ethanone.
Uniqueness
The presence of a pyrrolidine ring imparts unique steric and electronic properties.
Enhanced reactivity and binding potential due to the imidazole and furan moieties.
This compound's multi-functional nature makes it an excellent candidate for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-6-8-17(9-7-16)19-13-22-21(24(19)14-18-5-4-12-26-18)27-15-20(25)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQRNWKRRSCGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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